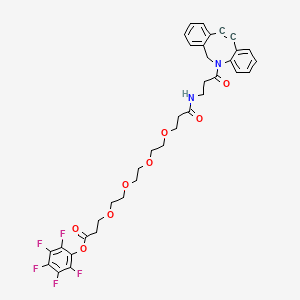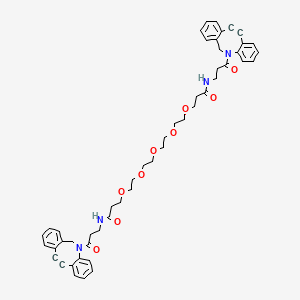
N-(2-Hydroxy-1-naphthylmethylene)-p-toluenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
COH34 S-dioxide is an oxidized analog of COH34 (GLXC-21044).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
N-(2-Hydroxy-1-naphthylmethylene)-p-toluenesulfonamide plays a role in catalytic applications. For instance, it's involved in copper(i)-Y zeolite-catalyzed reactions for synthesizing novel compounds like naphtho[2,1-b]furan-2,5-diones and benzo[de]chromene-2,6-diones. These reactions are facilitated by the intermediate N-sulfonylketenimine, which undergoes various transformations to yield the target products efficiently (Ramanathan, Namitharan, & Pitchumani, 2016).
Proton Transfer and Tautomerization
This compound also exhibits interesting behaviors in proton transfer and tautomerization. Studies have shown that in compounds like N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine, the hydrogen in the intramolecular N···H–O bond locates not only at the oxygen site but also at the nitrogen site. This phenomenon is influenced by the π-electron delocalization effect and has been observed in several related compounds (Inabe et al., 1994).
Photocatalytic Degradation
In photocatalytic degradation studies, derivatives of this compound, such as 1,5-naphthalenedisulfonate, have been investigated. These studies have revealed the mechanisms involved in the degradation of organic pollutants, highlighting the role of hydroxylation and mineralization in the breakdown of complex organic structures (Szabó-Bárdos et al., 2008).
Pharmaceutical and Chemical Industry Applications
The compound and its derivatives find use in the pharmaceutical and chemical industries. For example, its role in the chemoselective hydrolysis of thioglycosides into glycosyl hemiacetals under neutral conditions has been reported. This process is important for synthesizing specific sugar derivatives used in various pharmaceutical applications (Misra & Agnihotri, 2004).
Eigenschaften
Molekularformel |
C18H15NO3S |
|---|---|
Molekulargewicht |
325.382 |
IUPAC-Name |
N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H15NO3S/c1-13-6-9-15(10-7-13)23(21,22)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |
InChI-Schlüssel |
WCYGPLQLYOSVIH-XDHOZWIPSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
COH34 S-dioxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





